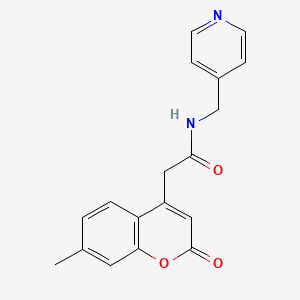

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide is a chemical compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves the following steps:

Formation of 7-methyl-2-oxo-2H-chromen-4-yl acetic acid: : This can be achieved by reacting 7-methylcoumarin with chloroacetic acid in the presence of a base such as sodium hydroxide.

Coupling with pyridin-4-ylmethylamine: : The acetic acid derivative is then coupled with pyridin-4-ylmethylamine using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to form the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: : KMnO4, H2O2, acidic or basic conditions.

Reduction: : LiAlH4, NaBH4, anhydrous ether or THF (tetrahydrofuran).

Substitution: : NaOCH3, KOtBu, polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Major Products Formed

Oxidation: : Formation of carboxylic acids or ketones.

Reduction: : Formation of alcohols or amines.

Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:

Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: : Investigated for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics and antifungal agents.

Industry: : Utilized in the production of dyes, fragrances, and other fine chemicals due to its unique chemical structure.

Mechanism of Action

The compound exerts its effects through multiple mechanisms, depending on its application:

Antimicrobial Activity: : Interferes with bacterial cell wall synthesis or disrupts microbial membranes.

Anti-inflammatory Activity: : Inhibits the production of pro-inflammatory cytokines and mediators.

Anticancer Activity: : Induces apoptosis (programmed cell death) in cancer cells and inhibits tumor growth by targeting specific molecular pathways.

Comparison with Similar Compounds

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide is unique due to its specific structural features and biological activities. Similar compounds include:

Coumarin: : The parent compound with various biological activities.

4-Methylcoumarin: : A methylated derivative with similar antimicrobial properties.

Pyridin-4-ylmethylamine derivatives: : Compounds with similar coupling structures used in pharmaceutical research.

These compounds share similarities in their core structures but differ in their substituents and biological activities, highlighting the uniqueness of this compound.

Biological Activity

The compound 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide is a hybrid molecule that integrates the structural characteristics of a coumarin derivative and an acetamide. This unique combination is of significant interest due to the biological activities associated with both coumarin and pyridine moieties. The coumarin structure is well-documented for its diverse pharmacological effects, while the pyridine ring enhances its potential therapeutic applications.

Chemical Structure and Properties

This compound features a coumarin backbone with a methyl group at the 7-position and a pyridinylmethyl acetamide side chain. The molecular formula is C18H18N2O3, and it has a molecular weight of approximately 314.35 g/mol. The presence of these functional groups suggests potential interactions with biological targets, which can lead to various therapeutic effects.

Biological Activities

Research indicates that compounds similar to This compound exhibit a range of biological activities, including:

- Antioxidant Activity : Coumarins are known for their ability to scavenge free radicals, thus exhibiting antioxidant properties. This activity is attributed to the radical delocalization in the coumarin nucleus, which stabilizes free radicals effectively .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, similar to other derivatives in its class. For instance, certain coumarins have shown efficacy against various bacterial strains .

- Enzyme Inhibition : Compounds with structural similarities have been observed to inhibit enzymes like carbonic anhydrases and lipoxygenases, suggesting that This compound could also exhibit enzyme-inhibitory properties.

- Anticancer Activity : Some studies have indicated that coumarin derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activities of related compounds:

The biological activity of This compound may be attributed to several mechanisms:

- Radical Scavenging : The electron-rich nature of the coumarin moiety allows it to act as an electron donor, neutralizing free radicals.

- Receptor Interaction : The pyridine ring may facilitate binding to specific receptors or enzymes, modulating their activity and influencing cellular pathways.

- Cell Cycle Modulation : Some studies suggest that coumarins can interfere with cell cycle progression, particularly in cancer cells, leading to growth inhibition .

Properties

IUPAC Name |

2-(7-methyl-2-oxochromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-12-2-3-15-14(10-18(22)23-16(15)8-12)9-17(21)20-11-13-4-6-19-7-5-13/h2-8,10H,9,11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNOCFMMQQWJBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.